2,3-Difluoro-4-(2-hydroxyethyl)phenol
Description
2,3-Difluoro-4-(2-hydroxyethyl)phenol is a fluorinated phenolic compound characterized by a hydroxyethyl group (-CH₂CH₂OH) at the para position and fluorine atoms at the ortho and meta positions of the aromatic ring. Its molecular structure combines the electron-withdrawing effects of fluorine substituents with the hydrophilic properties of the hydroxyethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The fluorine atoms enhance its reactivity in electrophilic substitution reactions, while the hydroxyethyl group allows for further functionalization, such as esterification or etherification .
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
2,3-difluoro-4-(2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8F2O2/c9-7-5(3-4-11)1-2-6(12)8(7)10/h1-2,11-12H,3-4H2 |
InChI Key |
BFUVZCRSFMQZHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CCO)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key properties of 2,3-Difluoro-4-(2-hydroxyethyl)phenol with analogous compounds:
Physicochemical Properties
- Acidity: The electron-withdrawing fluorine atoms increase the acidity of the phenolic -OH group compared to tyrosol. However, it is less acidic than 2,3-Difluoro-4-(trifluoromethyl)phenol, where the -CF₃ group further lowers pKa .
- Solubility: The hydroxyethyl group improves water solubility relative to fully fluorinated analogs like 2,3-Difluoro-4-(trifluoromethyl)phenol, making it preferable for aqueous-phase reactions .
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